![molecular formula C28H26N2O6 B12015266 (4E)-5-(3,4-dimethoxyphenyl)-4-{hydroxy[4-(prop-2-en-1-yloxy)phenyl]methylidene}-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B12015266.png)
(4E)-5-(3,4-dimethoxyphenyl)-4-{hydroxy[4-(prop-2-en-1-yloxy)phenyl]methylidene}-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(ALLYLOXY)BENZOYL]-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-(3-PYRIDINYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a molecular formula of C28H26N2O6 and a molecular weight of 486.529 . This compound is notable for its unique structure, which includes an allyloxybenzoyl group, a dimethoxyphenyl group, and a pyridinylylmethyl group, all attached to a dihydropyrrolone core. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of 4-[4-(ALLYLOXY)BENZOYL]-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-(3-PYRIDINYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves multiple steps, typically starting with the preparation of the core dihydropyrrolone structure. . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Análisis De Reacciones Químicas
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be used to replace specific groups within the molecule, often using reagents like sodium hydride or potassium tert-butoxide.
Condensation: Condensation reactions can form new carbon-carbon bonds, often using reagents like acetic anhydride or sulfuric acid.
The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the functional groups attached to the dihydropyrrolone core .
Aplicaciones Científicas De Investigación
4-[4-(ALLYLOXY)BENZOYL]-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-(3-PYRIDINYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a useful tool in studying enzyme interactions and protein-ligand binding.
Mecanismo De Acción
The mechanism of action of 4-[4-(ALLYLOXY)BENZOYL]-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-(3-PYRIDINYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target, but they often involve modulation of biochemical pathways related to cell signaling, metabolism, or gene expression .
Comparación Con Compuestos Similares
Similar compounds to 4-[4-(ALLYLOXY)BENZOYL]-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-(3-PYRIDINYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE include:
- 4-[4-(ALLYLOXY)BENZOYL]-3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-1-(3-PYRIDINYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
- 4-[4-(ALLYLOXY)BENZOYL]-3-HYDROXY-5-(4-METHOXYPHENYL)-1-(3-PYRIDINYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
- 4-[4-(ALLYLOXY)BENZOYL]-5-(4-ETHYLPHENYL)-3-HYDROXY-1-(4-PYRIDINYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
These compounds share a similar core structure but differ in the substituents attached to the dihydropyrrolone ring.
Propiedades
Fórmula molecular |
C28H26N2O6 |
|---|---|
Peso molecular |
486.5 g/mol |
Nombre IUPAC |
(4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H26N2O6/c1-4-14-36-21-10-7-19(8-11-21)26(31)24-25(20-9-12-22(34-2)23(15-20)35-3)30(28(33)27(24)32)17-18-6-5-13-29-16-18/h4-13,15-16,25,31H,1,14,17H2,2-3H3/b26-24+ |
Clave InChI |
VKURHTPKMPRWQT-SHHOIMCASA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)OCC=C)\O)/C(=O)C(=O)N2CC4=CN=CC=C4)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C2C(=C(C3=CC=C(C=C3)OCC=C)O)C(=O)C(=O)N2CC4=CN=CC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B12015196.png)
![benzyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B12015203.png)

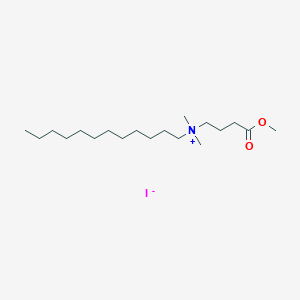
![4-[(5Z)-5-(1-{2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]butanoic acid](/img/structure/B12015219.png)
![2-(4-Chlorophenyl)-5-(2-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12015221.png)
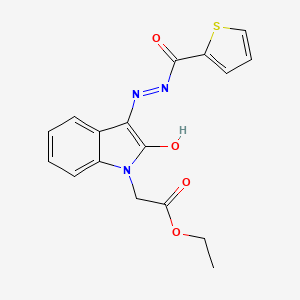
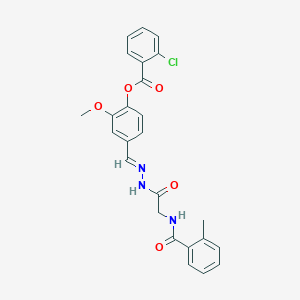
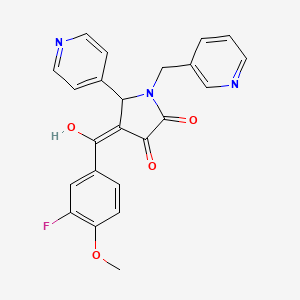
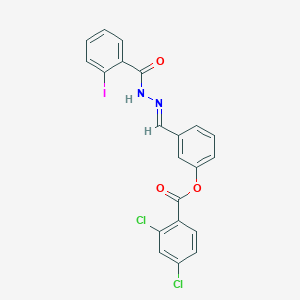
![N-(2,4-dimethylphenyl)-2-[(3Z)-2-oxo-3-[4-oxo-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]indol-1-yl]acetamide](/img/structure/B12015251.png)
![5-[4-(Dimethylamino)phenyl]-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12015259.png)
